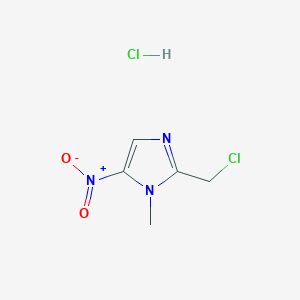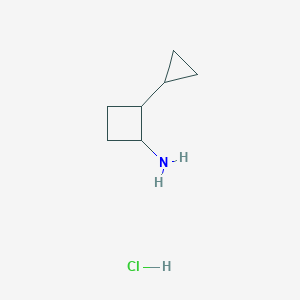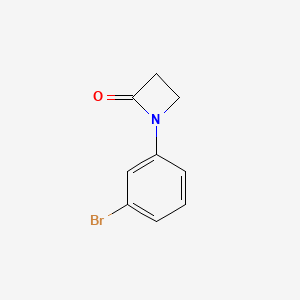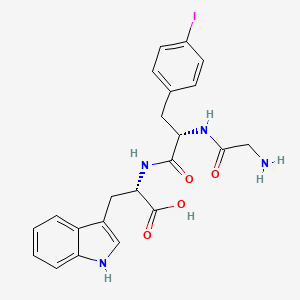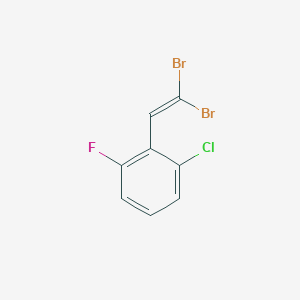
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” is likely a halogenated organic compound. Halogenated compounds are widely used in many fields, including medicine, agriculture, and manufacturing .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would consist of a benzene ring substituted with a chloro, a fluoro, and a dibromovinyl group .Chemical Reactions Analysis
As a halogenated compound, “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would be expected to undergo reactions typical of such compounds, such as nucleophilic substitution or elimination .Scientific Research Applications
Application 1: Synthesis of 4-(2,2-dibromovinyl)phenol and its one-pot esterification
- Summary of Application: This compound is used in the synthesis of trisubstituted alkenes of defined stereochemistry by transition-metal-catalyzed site-selective monoarylation and monoalkylation reactions .
- Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under an improved Corey–Fuchs condition could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .
- Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .
Application 2: Electrochemical Procedures
- Summary of Application: Alkynes, such as 2-(2,2-dibromovinyl)naphthalene, play a key role in many chemical transformations, and a growing attention has been recently paid to its electrochemical reactivity .
- Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
- Results or Outcomes: The 2-(2,2-dibromovinyl)naphthalene was chosen as model substrate, that in a DMF solution (Pt cathode) provided selectively 2-ethynylnaphthalene 2 or 2-(bromoethynyl)naphthalene 3 in high yields, depending on the electrolysis conditions .
Application 3: Electrochemically Modified Corey–Fuchs Reaction
- Summary of Application: This study focuses on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a compound similar to “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene”. The reaction can be directed towards the synthesis of the terminal alkyne or the bromoalkyne, depending on the electrolysis conditions .
- Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
- Results or Outcomes: The study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .
Application 4: Synthesis of 4-(2,2-Dibromovinyl)phenol and Its One-Pot Esterification
- Summary of Application: This research focuses on the synthesis and tandem esterification of 4-(2,2-dibromovinyl)phenol, which may provide more stable derivatives of the synthetic intermediate .
- Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .
- Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .
Application 5: Electrochemically Modified Corey–Fuchs Reaction
- Summary of Application: This study focuses on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a compound similar to “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene”. The reaction can be directed towards the synthesis of the terminal alkyne or the bromoalkyne, depending on the electrolysis conditions .
- Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
- Results or Outcomes: The study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .
Application 6: Synthesis of 4-(2,2-Dibromovinyl)phenol and Its One-Pot Esterification
- Summary of Application: This research focuses on the synthesis and tandem esterification of 4-(2,2-dibromovinyl)phenol, which may provide more stable derivatives of the synthetic intermediate .
- Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .
- Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPCIHNRXBMLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

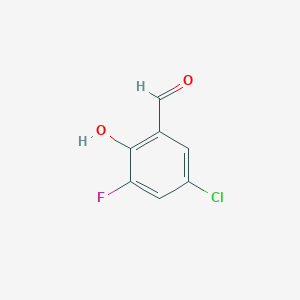
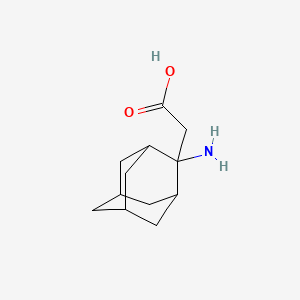
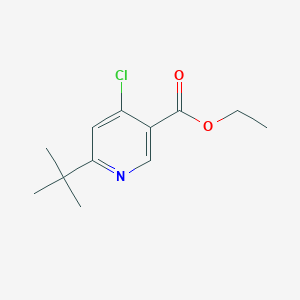
![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)
![7-Oxaspiro[3.5]nonan-1-OL](/img/structure/B1458743.png)
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)
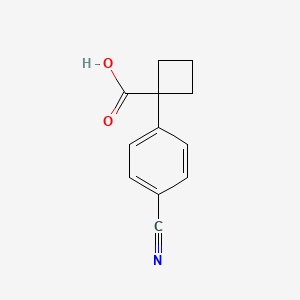
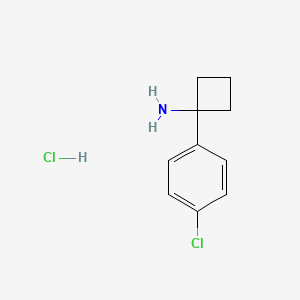
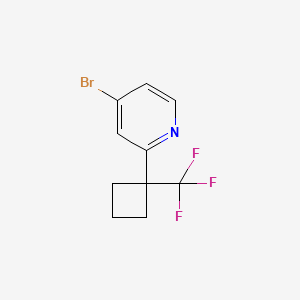
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)
